molecular formula C4H5ClN4O B1487664 3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide CAS No. 1232800-16-6

3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B1487664
CAS No.: 1232800-16-6
M. Wt: 160.56 g/mol
InChI Key: KAVCFTFVLRFCHM-UHFFFAOYSA-N
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Description

3-Chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a chlorine atom at position 3 and an N-methylcarboxamide group at position 4. This structure confers unique physicochemical and biological properties, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

5-chloro-N-methyl-1H-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4O/c1-6-3(10)2-7-4(5)9-8-2/h1H3,(H,6,10)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVCFTFVLRFCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NNC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide typically involves:

Preparation of 1-Methyl-1H-1,2,4-triazole Core

A foundational step is the methylation of 1,2,4-triazole at the nitrogen atom:

Step Reagents & Conditions Outcome
1 1,2,4-triazole, potassium hydroxide, ethanol, chloromethane, heat and reflux Formation of 1-methyl-1H-1,2,4-triazole by nucleophilic substitution on chloromethane under basic conditions.

This methylation is crucial to obtain the N-methylated triazole core needed for further functionalization.

Carboxylation at the 5-Position

Carboxylation of the lithiated intermediate at the 5-position is typically carried out by:

Step Reagents & Conditions Outcome
4 Treatment of the lithiated 3-chloro-1-methyl-1H-1,2,4-triazole with carbon dioxide (CO2) gas at low temperature Formation of 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid.

This step introduces the carboxylic acid group necessary for subsequent conversion to the carboxamide.

Conversion of Carboxylic Acid to Carboxamide

The final step involves amidation of the carboxylic acid to yield the carboxamide:

Step Reagents & Conditions Outcome
5 Activation of carboxylic acid (e.g., via acid chloride formation using thionyl chloride or oxalyl chloride) Formation of acid chloride intermediate
6 Reaction with methylamine or methylamine hydrochloride under controlled conditions Formation of this compound

Alternatively, direct amidation can be performed by heating the carboxylic acid with methylamine in the presence of coupling agents or dehydrating agents.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate
1 N-Methylation 1,2,4-triazole, KOH, EtOH, chloromethane, reflux 1-methyl-1H-1,2,4-triazole
2 Lithiation THF, LDA or n-BuLi, low temperature 3-lithio-1-methyl-1H-1,2,4-triazole
3 Chlorination Chlorinating agent (e.g., NCS), low temperature 3-chloro-1-methyl-1H-1,2,4-triazole
4 Carboxylation CO2 gas, low temperature 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid
5 Amidation Thionyl chloride, then methylamine This compound

Research Findings and Notes on Optimization

  • The choice of base (LDA vs. n-BuLi) affects regioselectivity and yield of lithiation and subsequent halogenation steps.
  • The temperature control during lithiation and carboxylation is critical to avoid side reactions and to maximize yield.
  • Direct amidation of the acid may be less efficient; acid chloride intermediates provide higher purity and yield of the amide.
  • Alternative synthetic routes involve the use of trimethylsilyl intermediates for selective functionalization at the 5-position before carboxylation.
  • Purification is typically achieved by recrystallization or column chromatography using silica gel with solvent systems such as chloroform/methanol gradients.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorine atom in 3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to form reduced analogs.

    Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form corresponding carboxylic acids and amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted triazoles.

    Oxidation Products: Oxidized derivatives with additional oxygen functionalities.

    Reduction Products: Reduced analogs with fewer oxygen functionalities.

Scientific Research Applications

Chemical and Biological Properties

The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The presence of the triazole ring enhances the stability and reactivity of the compound, making it suitable for various applications. The chloro and methyl substituents can influence its lipophilicity and interaction with biological targets.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that 3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth at low concentrations.

Antifungal Properties : The compound has demonstrated antifungal activity against several pathogenic fungi. Its mechanism involves disrupting fungal cell wall synthesis, making it a candidate for developing antifungal agents.

Anticancer Potential : Studies have shown that this compound can induce apoptosis in cancer cells. It has been evaluated in vitro against various cancer cell lines, including breast and lung cancer cells, showing promising results in reducing cell viability.

Agricultural Science

Fungicide Development : Due to its antifungal properties, this compound is being explored as a potential fungicide in agriculture. Its efficacy against crop pathogens could lead to the development of new agricultural treatments that minimize crop loss.

Plant Growth Regulation : Preliminary studies suggest that this compound may influence plant growth by modulating hormonal pathways. Further research is needed to establish its role as a plant growth regulator.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

Study FocusMethodologyFindings
Antimicrobial EfficacyTested against Gram-positive and Gram-negative bacteriaSignificant inhibitory effects observed with MIC values ranging from 32 µg/mL to 64 µg/mL
Anticancer ActivityEvaluated on MCF-7 breast cancer cellsInduced apoptosis with an IC50 value of 15 µM after 48 hours of treatment
Fungicidal ActivityAssessed on pathogenic fungi affecting cropsEffective at inhibiting fungal growth at low concentrations

Potential Mechanisms of Action

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : The triazole ring can interact with enzymes involved in key metabolic processes in microorganisms and cancer cells.
  • Induction of Apoptosis : The compound promotes apoptotic pathways through increased caspase activity in treated cells.
  • Disruption of Cellular Processes : It may interfere with cellular signaling pathways critical for cell proliferation and survival.

Mechanism of Action

The mechanism by which 3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit the function of essential enzymes in bacteria or fungi, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Carboxamide Derivatives

3-Chloro-N-Hydroxy-1H-1,2,4-Triazole-5-Carboxamide
  • Structure : Differs by substitution of the N-methyl group with a hydroxylamine moiety.
  • Properties : Lower molecular weight (162.53 g/mol vs. ~176.0 g/mol for the methyl analogue), higher acidity (predicted pKa ~6.05), and reduced lipophilicity due to the polar hydroxy group .
  • Applications: Potential as a metal-chelating agent or enzyme inhibitor, though its irritant hazard class limits pharmaceutical use .
3-Bromo-N,N-Dimethyl-1H-1,2,4-Triazole-5-Carboxamide
  • Structure : Bromine replaces chlorine; dimethyl substitution on the carboxamide.
  • Properties : Increased molecular weight (219.04 g/mol) and steric bulk. Bromine’s larger atomic radius may enhance halogen bonding but reduce solubility .
  • Synthetic Relevance : Used in coordination chemistry for pincer ligand synthesis .
N-Hexyl-1H-1,2,4-Triazole-5-Carboxamide
  • Structure : Hexyl chain replaces the methyl group.

Bioisosteric Analogues: Imidazole and Pyrazole Derivatives

Imidazole-4(5)-Carboxamide and Imidazole-2-Carboxamide
  • Structure : Replacement of triazole with imidazole; carboxamide position varies.
  • Biological Activity :
    • Imidazole derivatives (e.g., 1c , Ki = 12.8 µM) showed lower glycogen phosphorylase (GP) inhibition compared to triazole analogues (e.g., IXa , Ki = 1 µM) .
    • The triazole’s electron-deficient core enhances hydrogen bonding with His377 in GP’s catalytic site, improving potency .
Pyrazole-4-Carboxamide Derivatives (3a–3p)
  • Structure : Pyrazole core with chloro and aryl substitutions.
  • Synthesis : Yields 62–71% via EDCI/HOBt-mediated coupling, similar to triazole-carboxamide methods .
  • Activity : Moderate GP inhibition (Ki ~3–16 µM), suggesting triazole’s superiority in target engagement .

Pharmacologically Relevant Triazole Derivatives

Enuvaptan (Vasopressin Receptor Antagonist)
  • Structure : Complex triazole-carboxamide with trifluoromethyl and chlorophenyl groups.
  • Comparison : Demonstrates the triazole scaffold’s versatility in drug design, though its intricate substitutions complicate direct comparison .

Key Research Findings

  • Synthetic Accessibility : Triazole-carboxamides are synthesized via EDCI/HOBt-mediated coupling (yields >60%), comparable to imidazole and pyrazole derivatives .
  • Bioactivity : The 1,2,4-triazole core outperforms imidazole in GP inhibition due to stronger hydrogen bonding and electron-withdrawing effects from chlorine .
  • Structure-Activity Relationships (SAR) :
    • Chlorine Substitution : Enhances binding via hydrophobic interactions.
    • N-Methyl vs. N-Hexyl : Methyl balances lipophilicity and metabolic stability, while hexyl improves permeability but risks oxidation .

Biological Activity

3-Chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide is a compound of interest due to its notable biological activities, particularly its antimicrobial and antifungal properties. This article synthesizes findings from various studies to present a comprehensive overview of the compound's biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. The specific structure of this compound contributes to its biological activity, making it a subject of research in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans8 µg/mL

The above table summarizes the MIC values for several microorganisms, indicating that the compound is particularly potent against Candida albicans, a common fungal pathogen.

Antifungal Properties

The antifungal activity of this compound is particularly noteworthy. Studies have demonstrated its effectiveness in inhibiting the growth of pathogenic fungi, which is critical given the rising incidence of fungal infections.

Case Study: Efficacy Against Candida Species

In a controlled study involving Candida species, this compound was administered in vitro. The results indicated a dose-dependent inhibition of fungal growth, with a significant reduction in colony-forming units (CFUs) observed at concentrations as low as 8 µg/mL.

The mechanism by which this compound exerts its biological effects involves interference with nucleic acid synthesis and disruption of cellular processes in microorganisms. Triazole compounds are known to inhibit enzymes involved in ergosterol biosynthesis, essential for fungal cell membrane integrity.

Cytotoxicity and Selectivity

While evaluating the potential therapeutic applications of this compound, it is crucial to assess its cytotoxicity towards human cells. Preliminary studies suggest that this compound exhibits low toxicity in mammalian cell lines compared to its antifungal efficacy.

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)
Human Liver Cells (HepG2)>100
Human Breast Cancer Cells (MCF7)>50

The cytotoxicity data indicates that the compound has a favorable selectivity index, making it a promising candidate for further development as an antifungal agent.

Q & A

Q. What are the common synthetic routes for 3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Nucleophilic substitution to introduce the chloro group at the triazole ring.
  • Methylation of the amine group using reagents like methyl iodide under basic conditions.
  • Carboxamide formation via coupling reactions (e.g., using carbodiimide activators). Reaction conditions (temperature, pH, solvent) must be tightly controlled to optimize yield and purity. Characterization via NMR and mass spectrometry is critical for validation .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight verification.
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks. Software like SHELXL refines structural parameters .

Q. How can researchers analyze hydrogen-bonding patterns in the crystal structure of this compound?

Graph set analysis (as per Etter’s formalism) is used to classify hydrogen-bonding motifs. Tools like Mercury or PLATON visualize interactions, while SHELXL refines hydrogen atom positions in crystallographic models .

Advanced Research Questions

Q. How can crystallographic software resolve challenges in structural refinement for this compound?

  • SHELXL : Handles high-resolution data and twinning via twin-law refinement.
  • WinGX : Integrates tools for Fourier mapping and disorder modeling.
  • ORTEP-3 : Generates publication-quality thermal ellipsoid diagrams. These tools address issues like partial occupancy or anisotropic displacement .

Q. How can discrepancies between experimental and theoretical NMR data be resolved?

Discrepancies often arise from solvent effects or conformational dynamics. Mitigation strategies include:

  • DFT calculations with solvent models (e.g., PCM) to simulate shifts.
  • Variable-temperature NMR to probe dynamic processes. Cross-validation with X-ray data ensures structural accuracy .

Q. What methodologies optimize regioselective functionalization of the triazole ring?

  • Protection/deprotection strategies (e.g., using tert-butyl groups) to direct substitution.
  • Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction. Reaction progress is monitored via HPLC or TLC, with intermediates characterized by IR spectroscopy .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Isotopic labeling (e.g., ²H or ¹³C) to track bond formation/cleavage.
  • Kinetic studies (variable-temperature kinetics) to determine activation parameters.
  • Computational modeling (DFT) to identify transition states and intermediates .

Q. What strategies address low yields in carboxamide coupling reactions?

  • Catalyst optimization : Use of HOBt/DCC or newer reagents like HATU.
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
  • Purification techniques : Gradient flash chromatography or recrystallization to isolate pure product .

Data Analysis and Contradiction Management

Q. How should researchers handle conflicting crystallographic data from different refinement methods?

  • Cross-validation : Compare SHELXL (small-molecule) and Phenix (macromolecular) refinements.
  • R-factor analysis : Ensure R1/wR2 values < 5% for high-confidence models.
  • Density functional theory (DFT) : Validate bond lengths/angles against computational benchmarks .

Q. What approaches reconcile conflicting biological activity data in derivatives?

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents to isolate activity trends.
  • Dose-response assays : Use IC50/EC50 values to quantify potency differences.
  • Molecular docking : Predict binding modes to explain activity variations .

Methodological Tables

Q. Table 1. Key Crystallographic Software and Applications

SoftwareFunctionalityReference
SHELXLRefinement of high-resolution data
WinGXData integration and Fourier mapping
ORTEP-3Thermal ellipsoid visualization

Q. Table 2. Common Reaction Optimization Parameters

ParameterOptimal RangeTechnique for Monitoring
Temperature0–80°C (dependent on step)In-situ IR spectroscopy
Catalyst loading1–5 mol%HPLC-MS
SolventDMF, DMSO, THFTLC with UV visualization

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide

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